molecular formula C8H12N2O B2752101 5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one CAS No. 1181235-19-7

5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Cat. No. B2752101
M. Wt: 152.197
InChI Key: PFAIQVHZRNQHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “5-Amino” indicates the presence of an amino group (-NH2) attached to the 5th carbon of the pyridine ring. The “1-(propan-2-yl)” suggests a propyl group attached to the 1st carbon of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, with the amino and propyl groups attached at the 5th and 1st positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could contribute to its aromaticity and stability, while the amino and propyl groups could influence its solubility and reactivity .

Scientific Research Applications

Application in Alpha1a Adrenoceptor Antagonism

A derivative of dihydropyridine, closely related to 5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one, demonstrated strong binding affinity and selectivity for the alpha1a adrenoceptor. It was found effective in inhibiting phenylephrine-induced contraction of the human prostate, suggesting potential application in urology and prostate health (Wong et al., 1998).

Role in Heterocyclic Compound Synthesis

Research has explored the synthesis of compounds with pyrimidine and pyridazine structural fragments, using derivatives of furan-2(3H)-ones. This synthesis pathway, where 5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one could be implicated, leads to biologically active compounds that may have diverse applications, including in medicinal chemistry (Aniskova et al., 2017).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

The compound has been used in reactions under oxidative carbonylation conditions to yield various heterocyclic derivatives. This methodology is significant for synthesizing diverse heterocyclic structures, which are crucial in pharmaceuticals and material sciences (Bacchi et al., 2005).

Application in Coronary Activity

A class of 1,4-dihydropyridines, to which 5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one belongs, exhibits significant coronary activity. These compounds are applied as coronary dilators, antihypertensives, and muscle and vascular spasmolytics, indicating their utility in cardiovascular therapies (Anderson, 1998).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

5-amino-1-propan-2-ylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)10-5-7(9)3-4-8(10)11/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAIQVHZRNQHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.